(4-Chloro-2-ethoxy-5-fluorophenyl)boronic acid
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Overview
Description
(4-Chloro-2-ethoxy-5-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClFO3. This compound is part of the boronic acid family, which is widely recognized for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of (4-Chloro-2-ethoxy-5-fluorophenyl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the borylation of the corresponding aryl halide using a palladium-catalyzed reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrially, the production of boronic acids often involves large-scale borylation reactions using similar catalytic systems, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-Chloro-2-ethoxy-5-fluorophenyl)boronic acid undergoes various types of chemical reactions:
Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
(4-Chloro-2-ethoxy-5-fluorophenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (4-Chloro-2-ethoxy-5-fluorophenyl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions:
Molecular Targets and Pathways: The compound acts as a nucleophilic partner in the coupling reaction, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Pathways Involved: The key steps include oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the coupled product.
Comparison with Similar Compounds
(4-Chloro-2-ethoxy-5-fluorophenyl)boronic acid can be compared with other similar boronic acids:
Similar Compounds: Examples include 4-fluorophenylboronic acid, 4-chlorophenylboronic acid, and 2-ethoxyphenylboronic acid
Uniqueness: The presence of multiple substituents (chloro, ethoxy, and fluoro) on the phenyl ring makes this compound unique, as it combines the electronic effects of these groups, potentially leading to different reactivity and selectivity in chemical reactions
Properties
Molecular Formula |
C8H9BClFO3 |
---|---|
Molecular Weight |
218.42 g/mol |
IUPAC Name |
(4-chloro-2-ethoxy-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-8-4-6(10)7(11)3-5(8)9(12)13/h3-4,12-13H,2H2,1H3 |
InChI Key |
SDQUZBGWBSQSRV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC)Cl)F)(O)O |
Origin of Product |
United States |
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